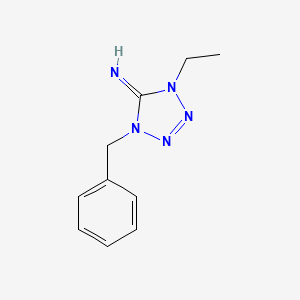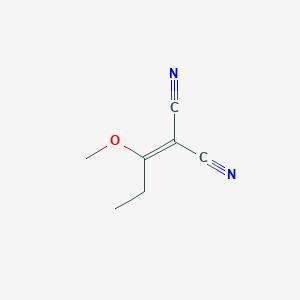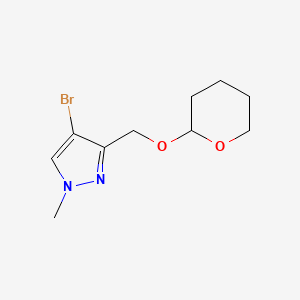
4-Bromo-3,5-dimethylbenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3,5-dimethylbenzoyl chloride is an organic compound with the molecular formula C9H8BrClO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and two methyl groups at the 4th and 3rd, 5th positions, respectively. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Bromo-3,5-dimethylbenzoyl chloride can be synthesized through a multi-step process involving the bromination of 3,5-dimethylbenzoyl chloride. The typical synthetic route includes:
Chlorination: The conversion of the resulting compound to this compound using thionyl chloride (SOCl2) under reflux conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems helps in maintaining precise reaction conditions and minimizing human error.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3,5-dimethylbenzoyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzoyl chloride group.
Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and catalysts like iron (Fe) or aluminum chloride (AlCl3) are commonly used.
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base such as pyridine or triethylamine are used.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzoyl chlorides with various electrophiles.
Nucleophilic Substitution: Amides or esters, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3,5-dimethylbenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules for studying biological processes.
Medicine: It is involved in the synthesis of potential drug candidates.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Bromo-3,5-dimethylbenzoyl chloride involves its reactivity as an electrophile. The benzoyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the synthesis of complex organic molecules, where the compound acts as a key intermediate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethylbenzoyl chloride: Lacks the bromine atom at the 4th position.
4-Bromo-3,5-dimethoxybenzoyl chloride: Contains methoxy groups instead of methyl groups at the 3rd and 5th positions.
Uniqueness
4-Bromo-3,5-dimethylbenzoyl chloride is unique due to the presence of both bromine and methyl groups on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable intermediate in various synthetic applications .
Eigenschaften
Molekularformel |
C9H8BrClO |
|---|---|
Molekulargewicht |
247.51 g/mol |
IUPAC-Name |
4-bromo-3,5-dimethylbenzoyl chloride |
InChI |
InChI=1S/C9H8BrClO/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,1-2H3 |
InChI-Schlüssel |
BDQBSVAYRQFGCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1Br)C)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


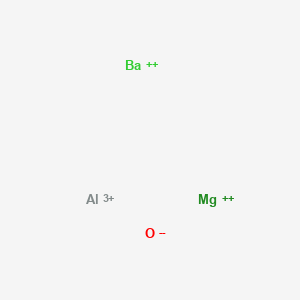
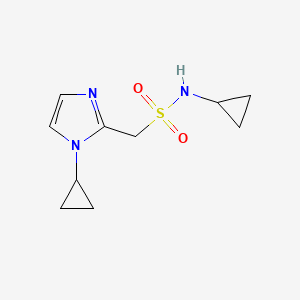

![[3-(1H-lndol-3-yl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B13975984.png)

